4,6-Dichloropicolinic acid
Overview
Description
4,6-Dichloropicolinic acid is an organic compound with the chemical formula C₆H₃Cl₂NO₂. It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropicolinic acid can be synthesized through several methods. One common method involves the reaction of 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid . Another method includes the reduction of 4-amino-3,5,6-trichloropicolinic acid using catalytic hydrogenation under specific temperature, pressure, and pH conditions .
Industrial Production Methods: The industrial production of this compound often employs environmentally friendly catalytic hydrogenation processes. These methods are designed to be efficient and sustainable, avoiding the use of hazardous reducing agents like hydrazine and dichloromethane .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: Catalytic hydrogenation can reduce the compound to form different derivatives.
Common Reagents and Conditions:
Catalytic Hydrogenation: Utilizes catalysts like palladium or platinum under hydrogen gas.
Basic Reagents: Such as sodium hydroxide or potassium hydroxide for substitution reactions.
Major Products Formed:
Substituted Picolinic Acids: Depending on the nucleophile used in substitution reactions.
Reduced Derivatives: Formed through hydrogenation processes.
Scientific Research Applications
4,6-Dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloropicolinic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, it disrupts plant growth by interfering with the synthesis of essential proteins and nucleic acids. This leads to uncontrolled cell division and ultimately plant death .
Comparison with Similar Compounds
3,6-Dichloropicolinic Acid: Another derivative of picolinic acid with similar herbicidal properties.
4-Amino-3,6-Dichloropicolinic Acid:
Uniqueness: 4,6-Dichloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
4,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUSDKNXRPJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477327 | |
Record name | 4,6-dichloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-25-8 | |
Record name | 4,6-dichloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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